Tetrapropylene glycol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Applications in Material Science

Electrolytes for Lithium-ion Batteries

Research suggests TPG can be a promising material for electrolytes in lithium-ion batteries due to its good thermal stability, wide electrochemical window, and ability to form stable solid electrolyte interphases (SEI) []. SEI plays a crucial role in battery performance and longevity.

Synthesis of Polyurethanes

TPG can be utilized as a chain extender in the synthesis of polyurethanes, leading to materials with tailored properties such as improved mechanical strength, flexibility, and thermal resistance []. These modified polyurethanes hold potential applications in various fields, including coatings, adhesives, and elastomers.

Potential Applications in Biotechnology

Drug Delivery Systems

TPG's miscibility with water and organic solvents makes it a potential candidate for developing drug delivery systems. Studies explore its use in encapsulating hydrophobic drugs, improving their solubility and bioavailability [].

Cosmetics and Personal Care Products

TPG's hygroscopic nature (ability to attract and retain water) and low volatility make it a potential humectant in cosmetic formulations, helping retain moisture in the skin and hair.

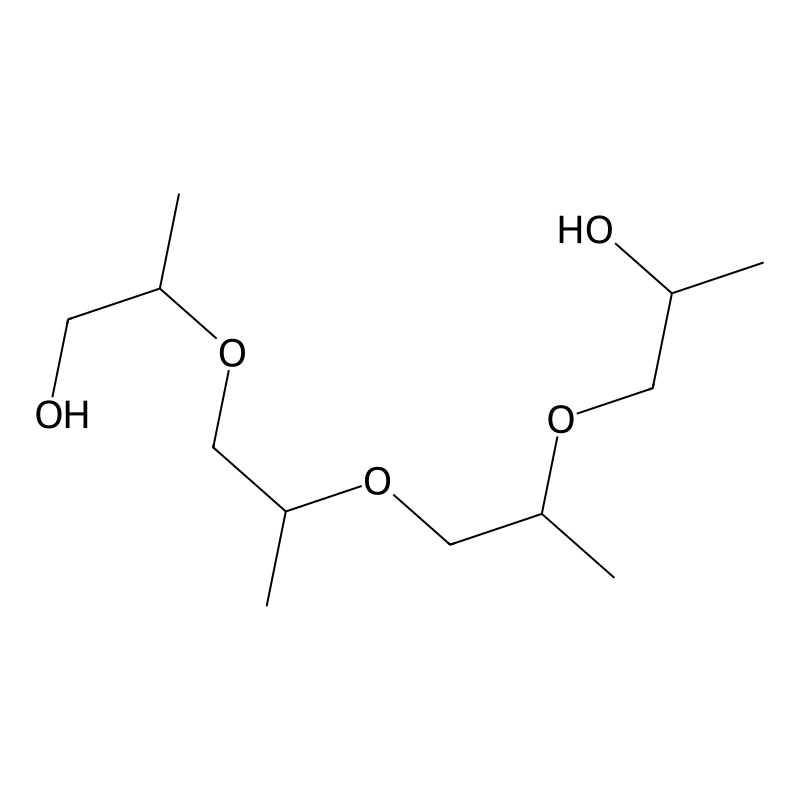

Tetrapropylene glycol is a viscous, colorless liquid that belongs to the family of propylene glycols. It is a higher molecular weight compound derived from the hydration of propylene oxide, characterized by its four propylene glycol units. The chemical formula for tetrapropylene glycol is C${12}$H${26}$O$_{4}$, and it is known for its low volatility and hygroscopic properties, making it suitable for various industrial applications.

- Esterification: It can react with acids to form esters, which are useful in producing lubricants and plasticizers.

- Etherification: Tetrapropylene glycol can react with alkyl halides to form ethers, enhancing its utility as a solvent.

- Dehydration: Under certain conditions, it can undergo dehydration reactions to yield oligomers or other higher molecular weight compounds.

These reactions are significant in synthesizing various derivatives that find applications in different industries.

Tetrapropylene glycol is primarily synthesized through the hydration of propylene oxide. The process typically involves:

- Non-Catalytic Hydration: Propylene oxide is reacted with water at high temperatures (around 200°C) to produce tetrapropylene glycol along with dipropylene and tripropylene glycols as byproducts.

- Catalytic Hydration: Utilizing catalysts such as niobium or tantalum oxides enhances selectivity towards tetrapropylene glycol while minimizing byproduct formation .

The choice of method affects the yield and purity of the final product.

Tetrapropylene glycol has diverse applications across several industries:

- Cosmetics and Personal Care: Used as a humectant and solvent in formulations such as lotions and creams.

- Industrial Lubricants: Serves as a base fluid in synthetic lubricants due to its excellent thermal stability and lubricating properties.

- Plasticizers: Employed in the production of plastics to improve flexibility and durability.

- Antifreeze Agents: Utilized in formulations for automotive and industrial antifreeze products.

These applications leverage its unique properties, such as low volatility and compatibility with various solvents.

Studies on tetrapropylene glycol's interactions primarily focus on its compatibility with other chemicals. It demonstrates good miscibility with water, alcohols, and other glycols, making it an effective solvent in various formulations. Its interactions with biological systems suggest minimal adverse effects, although further research is necessary to fully understand its environmental impact .

Tetrapropylene glycol shares structural similarities with other propylene glycols but differs significantly in molecular weight and properties. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| Propylene Glycol | C$_3$H$_8$O$_2$ | Low molecular weight; widely used as a food additive |

| Dipropylene Glycol | C$_6$H$_14$O$_3$ | Intermediate molecular weight; used in cosmetics |

| Tripropylene Glycol | C$_9$H$_20$O$_4$ | Higher viscosity; used in industrial applications |

Uniqueness of Tetrapropylene Glycol: Tetrapropylene glycol stands out due to its higher molecular weight, which contributes to its enhanced stability and performance in high-temperature applications compared to its lower homologues.

Industrial synthesis of tetrapropylene glycol primarily involves the stepwise addition of propylene oxide to propylene glycol under controlled conditions. The reaction follows a nucleophilic ring-opening mechanism, typically catalyzed by alkaline or amine-based catalysts. A prominent method, as demonstrated in analogous tripropylene glycol production, employs dimethylaminoethanol as a catalyst to regulate oligomerization [1]. The molar ratio of reactants—propylene glycol, propylene oxide, and catalyst—directly influences the degree of polymerization. For tetrapropylene glycol, a propylene oxide-to-propylene glycol ratio exceeding 3:1 ensures sufficient monomer availability for four consecutive additions [1].

Catalyst systems for tetrapropylene glycol synthesis prioritize selectivity and reaction rate. Heterogeneous catalysts like calcium hydroxide or zeolites offer easier separation but face challenges in maintaining activity over prolonged cycles. Homogeneous catalysts, such as potassium hydroxide or tertiary amines, provide higher reactivity but require post-reaction neutralization [1] [2]. Recent advancements explore bifunctional catalysts combining acidic and basic sites to enhance chain propagation while minimizing byproducts like polypropylene glycols.

Table 1: Catalyst Systems for Tetrapropylene Glycol Production

| Catalyst Type | Reaction Temperature (°C) | Pressure (MPa) | Selectivity (%) |

|---|---|---|---|

| Dimethylaminoethanol | 50–100 | 0.1–0.4 | 85–92 |

| Potassium Hydroxide | 120–150 | 0.5–1.0 | 78–85 |

| Calcium Hydroxide | 160–180 | 2.0–3.0 | 70–75 |

Catalytic Hydration of Propylene Oxide: Mechanisms and Challenges

The catalytic hydration of propylene oxide to tetrapropylene glycol proceeds via a base-catalyzed mechanism. The process initiates with the deprotonation of propylene glycol’s hydroxyl group by the catalyst, generating an alkoxide ion. This ion attacks the electrophilic carbon in propylene oxide, leading to ring opening and the formation of a new alkoxide. Repeated cycles extend the glycol chain until tetrapropylene glycol forms [1] [2].

Key challenges include:

- Selectivity Control: Ensuring four propylene oxide additions without over-polymerization requires precise stoichiometric and kinetic control. Excess propylene oxide increases the likelihood of pentamer or hexamer formation.

- Byproduct Formation: Competing reactions, such as the formation of dipropylene glycol or cyclic ethers, reduce yield. For example, elevated temperatures above 120°C favor cyclic ether formation through intramolecular dehydration [1].

- Catalyst Deactivation: Alkaline catalysts like potassium hydroxide may neutralize with carbon dioxide or water, necessitating continuous catalyst replenishment.

Process Optimization Strategies for Yield and Selectivity

Optimizing tetrapropylene glycol production involves balancing reaction parameters:

- Temperature Modulation: Maintaining temperatures between 80–100°C suppresses side reactions while ensuring sufficient reaction kinetics [1].

- Pressure Control: Elevated pressures (0.2–0.5 MPa) enhance propylene oxide solubility in the reaction medium, promoting uniform oligomerization [1].

- Catalyst Concentration: A catalyst-to-propylene glycol molar ratio of 0.001–0.005 maximizes activity without inducing excessive branching [1].

Table 2: Impact of Reaction Parameters on Tetrapropylene Glycol Yield

| Parameter | Optimal Range | Yield Improvement (%) |

|---|---|---|

| Temperature | 80–100°C | 15–20 |

| Pressure | 0.3–0.4 MPa | 10–12 |

| Catalyst Loading | 0.002–0.004 mol/mol | 8–10 |

Continuous reactor designs, such as tubular reactors with staged propylene oxide injection, improve selectivity by maintaining optimal monomer concentrations. Computational fluid dynamics (CFD) models further aid in minimizing hotspots that drive undesired polymerizations [2].

Comparative Analysis of Traditional vs. On-Purpose Production

Traditional Byproduct Recovery

Historically, tetrapropylene glycol was isolated from the high-boiling fraction of propylene glycol distillation. This method yields inconsistent purity (70–85%) and requires energy-intensive fractional distillation. The process also generates significant waste, as the byproduct stream contains mixed oligomers and unreacted precursors [1].

On-Purpose Synthesis

Modern on-purpose production directly targets tetrapropylene glycol through controlled oligomerization. The dimethylaminoethanol-catalyzed method achieves purities exceeding 95% with minimal post-processing [1]. This approach reduces energy consumption by 30–40% compared to traditional methods and allows for real-time adjustments to monomer feed rates.

Table 3: Economic and Operational Comparison of Production Methods

| Metric | Traditional Method | On-Purpose Synthesis |

|---|---|---|

| Purity (%) | 70–85 | 92–98 |

| Energy Use (GJ/ton) | 8.5–10.0 | 5.0–6.5 |

| Byproduct Generation | 15–20% | <5% |

The design of distillation columns for tetrapropylene glycol recovery requires careful consideration of the compound's thermodynamic properties and the specific separation requirements. Tetrapropylene glycol, with its molecular weight of 250.33 grams per mole and boiling point of 348.9 degrees Celsius at atmospheric pressure, presents particular challenges for conventional distillation processes.

Column Configuration and Operating Parameters

The separation of propylene glycol mixtures typically requires multiple distillation columns operating in series. For tetrapropylene glycol recovery specifically, the distillation system must accommodate the compound's high boiling point and relatively low vapor pressure. At 409.85 Kelvin, tetrapropylene glycol exhibits a vapor pressure of only 0.01 kilopascals, which increases to 2.68 kilopascals at 462.55 Kelvin and reaches 101.02 kilopascals at 582.15 Kelvin.

Vacuum Operation Requirements

Due to the high boiling point and thermal stability considerations, tetrapropylene glycol separation typically requires vacuum operation to prevent thermal degradation. Vacuum distillation reduces the operating temperature while maintaining adequate vapor pressure differences for separation. The optimal operating pressure range for tetrapropylene glycol distillation columns typically falls between 10 to 100 millimeters of mercury (0.013 to 0.13 bar), similar to other glycol separation processes.

Column Internals and Efficiency

The selection of appropriate column internals is crucial for achieving high separation efficiency. Structured packing with specific surface areas of 250 to 750 square meters per cubic meter has been recommended for glycol separations, providing high separation efficiency combined with low pressure drop per theoretical plate. For tetrapropylene glycol recovery, the number of theoretical plates typically ranges from 15 to 60, with 20 to 40 plates being optimal for most applications.

Heat Integration and Energy Efficiency

Process intensification through heat integration can significantly reduce energy consumption in tetrapropylene glycol distillation systems. Dividing wall column configurations have demonstrated energy savings of over 6% compared to conventional multi-column sequences, while reducing the number of stages by approximately 5.5%. The implementation of thermal coupling between columns can further enhance energy efficiency, particularly when separating tetrapropylene glycol from heavier glycol components.

Vapor-Liquid Equilibrium Studies and Binary System Analysis

Understanding vapor-liquid equilibrium behavior is fundamental to the design and optimization of tetrapropylene glycol separation processes. Comprehensive vapor-liquid equilibrium data have been measured for tetrapropylene glycol binary systems, providing essential information for process design and simulation.

Water-Tetrapropylene Glycol System

The water-tetrapropylene glycol binary system has been extensively studied in the temperature range of 295.15 to 460.15 Kelvin and pressures up to 34.529 kilopascals. These measurements are particularly important for dehydration operations, which are common in glycol processing. The experimental data demonstrate significant deviations from ideal behavior, necessitating the use of activity coefficient models for accurate representation.

Activity Coefficient Modeling

The Non-Random Two-Liquid model has proven effective for correlating vapor-liquid equilibrium data for tetrapropylene glycol systems. For the water-tetrapropylene glycol system, the Non-Random Two-Liquid model provides correlations with maximum deviations in composition terms of approximately 3%, demonstrating excellent agreement between experimental data and model predictions.

Aromatic Hydrocarbon Systems

Vapor-liquid equilibrium data for tetrapropylene glycol with xylene isomers have been measured across the temperature range of 310.15 to 538.15 Kelvin. The three binary systems studied include ortho-xylene plus tetrapropylene glycol, meta-xylene plus tetrapropylene glycol, and para-xylene plus tetrapropylene glycol. These systems are relevant for solvent extraction and purification processes where tetrapropylene glycol serves as a selective solvent.

Binary Interaction Parameters

The Non-Random Two-Liquid model binary interaction parameters for xylene-tetrapropylene glycol systems demonstrate favorable agreement between correlation and experimental data, with small relative deviations in both vapor pressure and composition terms. The eight-parameter Non-Random Two-Liquid model provides superior fitting compared to predictive methods such as the Universal Functional Activity Coefficient model, particularly for highly non-ideal systems involving tetrapropylene glycol.

Thermodynamic Consistency

The vapor-liquid equilibrium data for tetrapropylene glycol systems have been validated for thermodynamic consistency using standard tests. The experimental measurements show good internal consistency and conform to the Gibbs-Duhem equation, providing confidence in the reliability of the data for engineering applications.

Computational Modeling for Process Simulation and Design

Computational modeling plays a crucial role in the design and optimization of tetrapropylene glycol separation processes. Advanced process simulation software enables engineers to predict system behavior, optimize operating conditions, and evaluate alternative process configurations.

Process Simulation Platforms

Commercial process simulation software such as Aspen Plus and Honeywell Unisim have been successfully applied to tetrapropylene glycol production and separation processes. These platforms incorporate comprehensive thermodynamic property databases and advanced unit operation models specifically designed for glycol processing applications.

Thermodynamic Property Methods

The selection of appropriate thermodynamic property methods is critical for accurate simulation of tetrapropylene glycol systems. The Universal Quasi Chemical model has been widely used for propylene glycol production simulations, while the Cubic Plus Association equation of state has shown promise for glycol-hydrocarbon systems due to its ability to account for hydrogen bonding interactions.

Digital Twin Technology

Advanced digital twin implementations have been developed for propylene glycol production systems, integrating dynamic simulation with statistical process control. These systems provide real-time monitoring capabilities and enable predictive maintenance strategies for tetrapropylene glycol processing equipment.

Kinetic Modeling and Reactor Design

Computational models for tetrapropylene glycol production incorporate detailed reaction kinetics and reactor design considerations. Continuous stirred tank reactor models typically assume first-order kinetics with respect to propylene oxide, with activation energies of approximately 75,200 kilojoules per kilomole.

Optimization Strategies

Process optimization using computational modeling has demonstrated significant potential for improving tetrapropylene glycol separation efficiency. Sensitivity analysis and parameter optimization studies have identified key operating variables affecting product purity and energy consumption. Typical optimization objectives include maximizing product recovery while minimizing energy requirements and capital costs.

Model Validation and Uncertainty Analysis

Computational models for tetrapropylene glycol processes require thorough validation against experimental data to ensure accuracy and reliability. Monte Carlo simulation methods have been employed to assess model uncertainty and propagate parameter uncertainties through process calculations. This approach provides confidence intervals for predicted performance metrics and enables risk-based decision making.

Challenges in Polymer-Glycol Separation

The separation of tetrapropylene glycol from polymer mixtures presents unique challenges that require specialized approaches and technologies. These challenges arise from the similar physical properties of glycol oligomers and the tendency for polymer-glycol interactions.

Molecular Weight Distribution Effects

Tetrapropylene glycol exists as part of a continuous molecular weight distribution when produced from propylene oxide polymerization reactions. The separation of discrete oligomers requires high-resolution techniques capable of distinguishing between compounds differing by only one propylene oxide unit (molecular weight difference of 58 grams per mole).

Close Boiling Point Separations

The separation of tetrapropylene glycol from neighboring glycol oligomers represents a close-boiling point separation challenge. The relative volatility between tetrapropylene glycol and pentapropylene glycol is typically less than 1.2, requiring high theoretical plate numbers and precise control of operating conditions.

Thermal Stability Considerations

Glycol compounds, including tetrapropylene glycol, are susceptible to thermal degradation at elevated temperatures. The degradation temperature for glycols is typically around 404 degrees Fahrenheit (207 degrees Celsius), which limits the maximum operating temperature for separation processes. Thermal degradation produces acidic compounds that can cause corrosion and reduce product quality.

Membrane-Based Separation Technologies

Membrane distillation has emerged as a promising alternative for tetrapropylene glycol separation, particularly for concentration applications. Hydrophobic membranes with appropriate pore structures can achieve selective transport of water vapor while retaining glycol compounds. Pervaporation membranes modified with heteroarm star polymers have demonstrated enhanced separation factors and flux rates for ethylene glycol-water systems.

Polymer Entanglement and Viscosity Effects

High molecular weight glycol polymers exhibit significant viscosity increases that can complicate separation processes. The entanglement of polymer chains creates non-Newtonian flow behavior and reduces mass transfer rates in separation equipment. These effects become particularly pronounced at high concentrations and low temperatures.

Solvent Extraction Approaches

Alternative separation approaches using selective solvents have been investigated for glycol recovery applications. Reactive extraction using acetalization reactions can provide enhanced selectivity for glycol separation, though these processes require additional hydrolysis steps to recover the purified product.

Crystallization-Based Purification

Melt crystallization has demonstrated effectiveness for purifying glycol compounds from similar molecular weight impurities. Static melt crystallization processes can achieve purities exceeding 99.8% for ethylene glycol separation from butanediol and propanediol impurities. The application of similar techniques to tetrapropylene glycol purification requires further investigation of crystallization kinetics and phase behavior.

Economic and Environmental Considerations

Physical Description

XLogP3

UNII

Other CAS

Wikipedia

General Manufacturing Information

1-Propanol, 2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]-: ACTIVE